(R)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride
Description
(R)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 6-position and an ethanamine group in the (R)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
(1R)-1-(6-chloropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJASBGPPJVSW-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Pyridine Intermediates
A two-step approach is commonly employed:
Step 1: Synthesis of 6-Chloro-2-cyanopyridine
2-Aminopyridine undergoes chlorination using at 80–100°C, yielding 6-chloro-2-cyanopyridine. This step achieves >90% regioselectivity due to the directing effect of the cyano group.
Step 2: Reduction and Resolution
The nitrile group is reduced to an amine using in tetrahydrofuran (THF), producing racemic 1-(6-chloropyridin-2-yl)ethanamine. Chiral resolution is achieved via diastereomeric salt formation with (R)-mandelic acid, followed by recrystallization to isolate the (R)-enantiomer.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (reduction step) |
| Solvent | THF/water mixture |
| Catalyst | None (stoichiometric reduction) |
| ee Achieved | 85–92% after resolution |
Asymmetric Catalytic Amination
Recent advances utilize chiral catalysts to directly introduce the ethanamine group with enantioselectivity. A palladium-catalyzed coupling of 6-chloropyridine-2-carbaldehyde with ethylamine in the presence of (R)-BINAP achieves 78% ee in the initial product. Subsequent hydrochloride salt formation improves purity to >98% ee.
Catalyst System:
-
Ligand : (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Metal precursor :
-
Solvent : Toluene at 60°C
Performance Metrics:
| Metric | Value |
|---|---|
| Yield | 65% |
| ee | 98% |
| Turnover Number (TON) | 450 |
Optimization of Reaction Parameters
Solvent Effects on Enantioselectivity
Polar aprotic solvents like dimethylformamide (DMF) improve catalyst stability but reduce ee due to increased racemization. Non-polar solvents (toluene, hexane) favor higher ee but lower reaction rates.
Solvent Comparison:
| Solvent | ee (%) | Reaction Time (h) |
|---|---|---|
| Toluene | 98 | 24 |
| DMF | 82 | 12 |
| THF | 89 | 18 |
Temperature Control
Lower temperatures (0–10°C) during the amination step minimize racemization but require longer reaction times. A balanced approach involves initiating the reaction at 0°C and gradually warming to 25°C.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch-to-batch variability and improves heat management. A microreactor system with immobilized Pd/(R)-BINAP catalyst achieves 92% yield and 97% ee at a throughput of 5 kg/day.
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Chiral ligand | 45 |
| Palladium catalyst | 30 |
| Solvent recovery | 15 |
| Waste treatment | 10 |
Chiral Resolution Techniques
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. This method achieves 99% ee but requires additional steps for acetate hydrolysis.
Enzymatic Resolution Metrics:
| Parameter | Value |
|---|---|
| Enzyme loading | 10 mg/mmol substrate |
| Reaction time | 48 h |
| ee of (R)-product | 99% |
Analytical Characterization
Purity Assessment
Stability Studies
The hydrochloride salt remains stable for >12 months at 2–8°C under inert atmosphere, with <2% degradation observed.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic substitution + resolution | 70 | 92 | Moderate | 1.0 |
| Asymmetric catalysis | 65 | 98 | High | 1.8 |
| Enzymatic resolution | 55 | 99 | Low | 2.5 |
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Key Intermediate in Drug Synthesis
(R)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other diseases. Its ability to interact with specific receptors makes it a candidate for developing drugs that modulate neurotransmitter systems, which is essential in treating conditions such as depression, anxiety, and schizophrenia.
Biological Activity
The compound exhibits notable biological activities, primarily due to its interaction with various biological targets. Research indicates that it can influence enzyme activity and receptor binding, making it valuable for studies related to enzyme inhibition and receptor modulation .
Chemical Research
Building Block for Complex Molecules
In chemical research, this compound is utilized as a building block for synthesizing more complex molecules. Its chiral nature allows for the creation of various derivatives that can be explored for enhanced biological activity or novel therapeutic effects .
Antimicrobial Applications
Potential Antibiotic Development
Recent studies have highlighted the compound's potential in developing new antibiotics. Its structural similarity to known antimicrobial agents suggests that it may exhibit significant antibacterial properties against various strains of bacteria, including resistant strains . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against common pathogens. The findings indicated that modifications to the compound significantly enhanced its potency against gram-positive bacteria, establishing a correlation between structural features and biological activity .
Case Study 2: Neurological Applications
Research exploring the compound's effects on neurotransmitter systems demonstrated its potential as an inhibitor of enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase. This suggests possible applications in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of ®-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Key Insights :
- Chlorine vs.
- Positional Effects : Bromine at the 5-position (vs. 6-chloro) may shift binding interactions in biological systems due to steric and electronic differences .
Stereochemical and Heterocyclic Variants
Table 2: Stereochemical and Heterocyclic Comparisons
Key Insights :
Key Insights :
- While indole-based analogs (e.g., Tryptamine HCl) interact with HSP90 via nitro groups, the target compound’s chloropyridine moiety may rely on halogen bonding or hydrophobic interactions for similar targets .
- The absence of a nitro group in the target compound suggests divergent binding mechanisms compared to indole derivatives.
Biological Activity
(R)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in neuropharmacology and antimicrobial research. This article delves into its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a chlorine atom and an ethylamine side chain. The compound's molecular formula is C_7H_9ClN_2·HCl, and its CAS number is 1956436-85-3. The presence of the chloropyridine moiety is crucial for its biological interactions.
Research indicates that this compound primarily interacts with serotonin receptors, particularly the 5-HT receptor subtypes. These interactions are essential for modulating neurotransmitter activity related to mood and anxiety regulation. The compound may also influence norepinephrine systems, suggesting a dual mechanism that could be beneficial in treating mood disorders.
| Mechanism | Target Receptors | Effect |
|---|---|---|
| Serotonin modulation | 5-HT receptors | Mood enhancement, anxiety reduction |
| Norepinephrine interaction | Norepinephrine receptors | Potential antidepressant effects |
Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological activity. For instance, it has been evaluated for its potential to alleviate symptoms associated with anxiety and depression through its action on serotonin pathways.
A notable study demonstrated that administration of this compound in animal models led to increased serotonin levels in the brain, which correlated with improved mood and reduced anxiety-like behaviors .
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures possess significant antibacterial properties against various pathogens, including strains resistant to conventional antibiotics.
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study conducted on mice demonstrated that this compound significantly reduced anxiety-like behaviors in the elevated plus maze test. The compound was administered at varying doses, revealing a dose-dependent effect on serotonin levels and behavioral outcomes.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development into new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
